

Reproducibility of Asterin (Astin C) Experimental Results: A Comparative Guide

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Compound of Interest

Compound Name: Asterin

Cat. No.: B7828476

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This guide provides a comparative analysis of the experimental results for **Asterin**, also known as Astin C, a cyclopeptide with demonstrated anti-inflammatory and potential anti-cancer properties. While direct, independent reproducibility studies of the foundational research on Astin C are not yet publicly available, this document summarizes the key quantitative data from the primary literature and compares its performance with alternative compounds targeting similar pathways. Detailed experimental protocols for key assays are provided to facilitate independent validation.

Data Presentation: Quantitative Comparison of STING Inhibitors

Astin C functions as a specific inhibitor of the cGAS-STING (stimulator of interferon genes) signaling pathway, a key component of the innate immune system. Dysregulation of this pathway is implicated in various autoimmune diseases and cancer. The following tables present a quantitative comparison of Astin C with other known STING inhibitors.

Table 1: In Vitro Potency of STING Inhibitors

Compound	Target	Assay	Cell Line	IC50 Value	Reference
Astin C	STING	IFN- β mRNA expression	MEFs (murine)	3.42 ± 0.13 μ M	[1]
Astin C	STING	IFN- β mRNA expression	IMR-90 (human)	10.83 ± 1.88 μ M	[1]
H-151	STING (covalent)	IFN- β production	THP1-Dual™ cells	~ 1 μ M	[2]
C-176	STING (covalent)	IFN- β production	THP1-Dual™ cells	~ 5 μ M	
SN-011	STING	IFN- β expression	MEFs (murine)	127.5 nM	[3]
SN-011	STING	IFN- β expression	BMDMs (murine)	107.1 nM	[3]
SN-011	STING	IFN- β expression	HFFs (human)	502.8 nM	[3]

Table 2: Binding Affinity of STING Inhibitors

Compound	Target Protein	Method	Binding Affinity (Kd)	Reference
Astin C	STING-CTD-H232	Isothermal Titration Calorimetry (ITC)	2.37 ± 0.38 μ M	[4]
2'3'-cGAMP (endogenous ligand)	STING-CTD-H232	Isothermal Titration Calorimetry (ITC)	2.18 ± 0.32 μ M	[4]

Table 3: In Vivo Efficacy of Astin C

Animal Model	Treatment	Dosage	Outcome	Reference
Sarcoma 180 ascites tumor in ICR mice	Intraperitoneal injection	5.0 mg/kg for 5 days	45% tumor growth inhibition	[5]
HSV-1 infection in C57BL/6 mice	Tail vein injection	2-4 mg/kg every 2 days for 7 days	Increased susceptibility to HSV-1 infection	[5]
Trex1-/- autoimmune disease model	Not specified	Not specified	Attenuated autoinflammatory responses	[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are the protocols for key experiments performed in the foundational study by Li et al., 2018, which characterized the activity of Astin C.

In Vitro Inhibition of STING-Mediated IFN- β Expression

Objective: To determine the inhibitory effect of Astin C on the STING-dependent induction of Interferon- β (IFN- β) mRNA.

Cell Lines:

- Mouse Embryonic Fibroblasts (MEFs)
- Human fetal lung fibroblasts (IMR-90)
- HEK293T cells

Reagents:

- Astin C (dissolved in DMSO)
- Lipofectamine 2000 (for transfection)

- Plasmids encoding human or mouse STING
- TRIzol reagent for RNA extraction
- qRT-PCR reagents

Protocol:

- Cell Seeding: Seed MEFs, IMR-90, or HEK293T cells in 24-well plates at a density that allows for 70-80% confluency at the time of transfection.
- Transfection (for HEK293T): Co-transfect HEK293T cells with a plasmid expressing STING and an IFN- β promoter-luciferase reporter plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
- Treatment: 24 hours post-transfection (for HEK293T) or when cells reach appropriate confluency (for MEFs and IMR-90), treat the cells with varying concentrations of Astin C or DMSO (vehicle control) for 6 hours.
- Stimulation (for MEFs and IMR-90): After the 6-hour pre-treatment with Astin C, stimulate the cells with an appropriate STING agonist (e.g., cGAMP, poly(dA:dT)) for another 6 hours.
- RNA Extraction: Lyse the cells using TRIzol reagent and extract total RNA following the manufacturer's protocol.
- qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR (qRT-PCR) using primers specific for IFN- β and a housekeeping gene (e.g., GAPDH) for normalization.
- Data Analysis: Calculate the relative expression of IFN- β mRNA normalized to the housekeeping gene. Determine the IC₅₀ value of Astin C by plotting the percentage of inhibition against the log concentration of Astin C.

In Vivo Tumor Growth Inhibition Assay

Objective: To evaluate the anti-tumor efficacy of Astin C in a mouse model.

Animal Model: Male ICR mice

Tumor Model: Sarcoma 180 ascites tumor cells

Reagents:

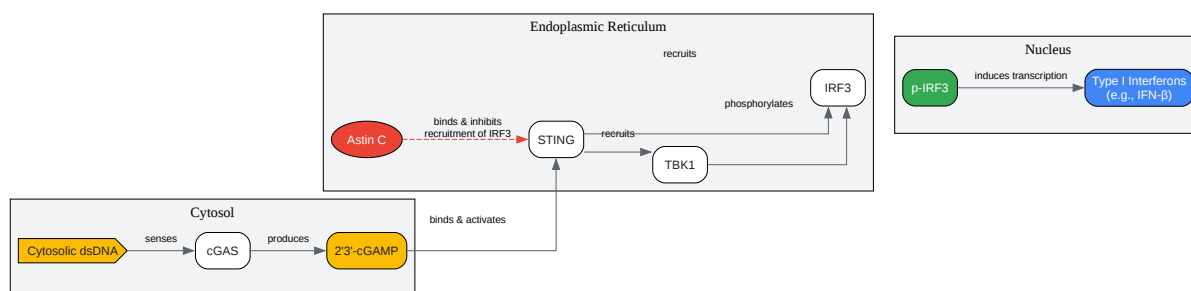
- Astin C (formulated for intraperitoneal injection)
- Phosphate-buffered saline (PBS) or other suitable vehicle

Protocol:

- Tumor Cell Inoculation: Inoculate male ICR mice with Sarcoma 180 ascites tumor cells intraperitoneally.
- Treatment: One day after tumor inoculation, begin treatment with Astin C. Administer Astin C (5.0 mg/kg) or vehicle control via intraperitoneal injection daily for 5 consecutive days.
- Monitoring: Monitor the body weight of the mice daily.
- Endpoint: At the end of the treatment period (e.g., day 6), euthanize the mice and collect the ascitic fluid.
- Data Analysis: Measure the total volume and weight of the ascitic fluid. Calculate the tumor growth inhibition rate as follows: $(1 - (\text{Average ascites weight of treated group} / \text{Average ascites weight of control group})) * 100\%$.

Mandatory Visualization

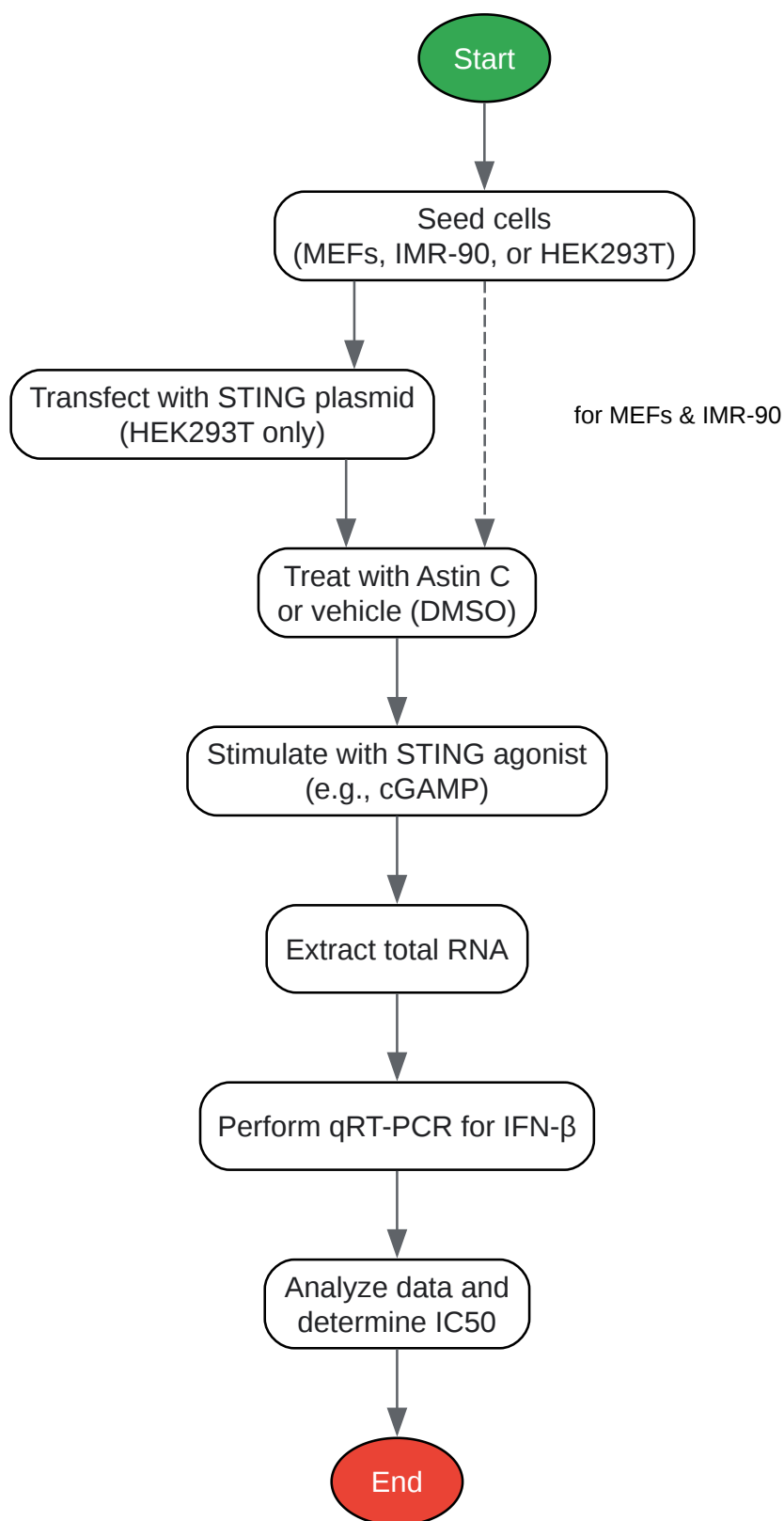
Signaling Pathway of Astin C in STING Inhibition



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Caption: Astin C inhibits the cGAS-STING pathway by binding to STING and blocking IRF3 recruitment.

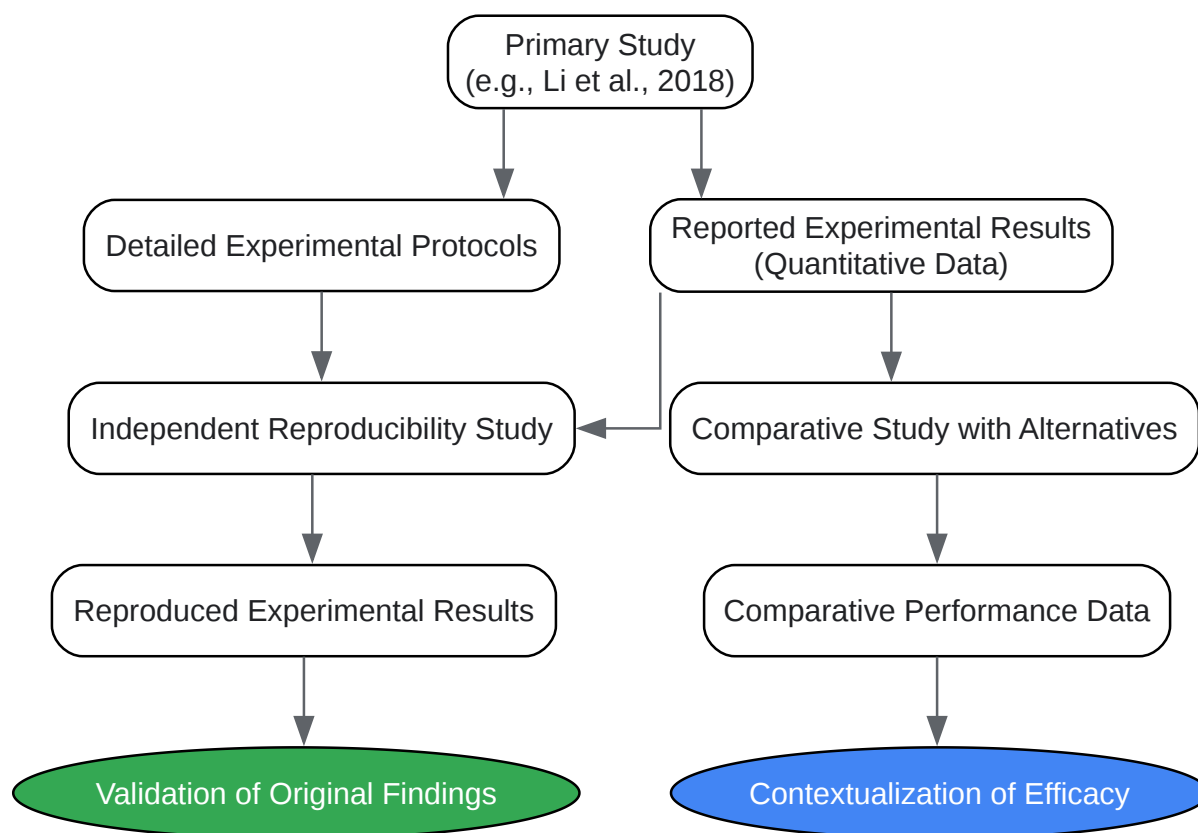
Experimental Workflow for In Vitro STING Inhibition Assay



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Caption: Workflow for determining the in vitro inhibitory activity of Astin C on STING signaling.

Logical Relationship of Reproducibility Assessment



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Caption: Logical flow for assessing the reproducibility and comparative efficacy of experimental findings.

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